molecular formula C26H20F3N3OS2 B303790 2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine

2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine

Cat. No. B303790
M. Wt: 511.6 g/mol
InChI Key: QYCWJTFLOMTQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic molecule that contains a phenothiazine moiety, which is known for its pharmacological properties. The synthesis of this compound is complex and requires specialized knowledge and equipment.

Mechanism of Action

The mechanism of action of 2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine involves its binding to dopamine D2 receptors in the brain. This binding inhibits the activity of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation. This leads to a decrease in the symptoms of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine are complex and depend on various factors such as dosage, route of administration, and individual factors. The compound has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to have potential applications in the treatment of addiction and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine in lab experiments include its high affinity for dopamine D2 receptors, its potential applications in the treatment of various neurological disorders, and its complex mechanism of action. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for specialized knowledge and equipment.

Future Directions

There are several future directions for the research and development of 2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine. One potential direction is to explore its potential applications in the treatment of addiction and depression. Another direction is to investigate its potential as a tool for studying the dopamine D2 receptor and its role in various neurological disorders. Additionally, further research is needed to optimize the synthesis method of this compound and to investigate its potential toxicity and side effects.
Conclusion
2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine is a novel compound that has potential applications in various fields of scientific research. The compound has a complex mechanism of action and has been shown to have potential applications in the treatment of various neurological disorders. However, further research is needed to optimize its synthesis method, investigate its potential toxicity and side effects, and explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine is a multistep process that involves the use of various reagents and catalysts. The initial step involves the preparation of the phenothiazine moiety, which is then coupled with a cycloheptathiophene derivative using a palladium-catalyzed cross-coupling reaction. The resulting intermediate is then subjected to a series of reactions to obtain the final product. The synthesis of this compound requires expertise in synthetic organic chemistry and access to specialized laboratory equipment.

Scientific Research Applications

2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine has potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. The compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. This makes it a potential candidate for the treatment of various neurological disorders such as schizophrenia, depression, and addiction.

properties

Product Name

2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine

Molecular Formula

C26H20F3N3OS2

Molecular Weight

511.6 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone

InChI

InChI=1S/C26H20F3N3OS2/c27-26(28,29)15-10-11-21-19(13-15)32(18-8-4-5-9-20(18)34-21)25(33)23-22(30)16-12-14-6-2-1-3-7-17(14)31-24(16)35-23/h4-5,8-13H,1-3,6-7,30H2

InChI Key

QYCWJTFLOMTQLI-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F

Origin of Product

United States

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